Diphenyl (1-phenylethenyl)phosphonate
Overview
Description
Diphenyl (1-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl and a 1-phenylethenyl group
Preparation Methods
The synthesis of Diphenyl (1-phenylethenyl)phosphonate can be achieved through several methods:
Substitution or Phosphonylation: This method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination.
Copper-Catalyzed Reaction: A copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature delivers products of P-C bond formation in high yields within a short reaction time.
Chemical Reactions Analysis
Diphenyl (1-phenylethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Substitution: It can undergo nucleophilic substitution reactions, particularly with diaryliodonium salts, to form aryl phosphonates.
Common reagents used in these reactions include diaryliodonium salts, phosphites, and bases such as cesium carbonate. The major products formed from these reactions are aryl phosphonates and phosphonic acids.
Scientific Research Applications
Diphenyl (1-phenylethenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer agents.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as flame retardants and plasticizers.
Medicinal Chemistry: It serves as a precursor for the synthesis of phosphonate-based drugs and prodrugs, which have applications in treating viral infections and cancer.
Mechanism of Action
The mechanism of action of Diphenyl (1-phenylethenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The compound can also form stable complexes with metal ions, which can be exploited in various catalytic processes .
Comparison with Similar Compounds
Diphenyl (1-phenylethenyl)phosphonate can be compared with other similar compounds, such as:
Diphenylphosphine Oxide: This compound has similar applications in organic synthesis and materials science but differs in its reactivity and stability.
Diethyl Phenylphosphonate: This compound is used in similar applications but has different physical and chemical properties due to the presence of ethyl groups instead of phenyl groups.
Phenylphosphinic Acid: This compound is used in medicinal chemistry and has different reactivity due to the presence of a phosphinic acid group instead of a phosphonate group.
This compound is unique due to its specific combination of diphenyl and 1-phenylethenyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-diphenoxyphosphorylethenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O3P/c1-17(18-11-5-2-6-12-18)24(21,22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h2-16H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUYIAIPGSQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566456 | |
Record name | Diphenyl (1-phenylethenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32187-40-9 | |
Record name | Phosphonic acid, (1-phenylethenyl)-, diphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32187-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl (1-phenylethenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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